molecular formula C4H7ClFN3 B2746278 5-Fluoro-1-methyl-1H-pyrazol-3-amine hydrochloride CAS No. 2378503-85-4

5-Fluoro-1-methyl-1H-pyrazol-3-amine hydrochloride

Cat. No.: B2746278
CAS No.: 2378503-85-4
M. Wt: 151.57
InChI Key: VBIWEVNVHBOQOZ-UHFFFAOYSA-N
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Description

5-Fluoro-1-methyl-1H-pyrazol-3-amine hydrochloride is a versatile chemical compound with a molecular formula of C4H6FN3·HCl. It is commonly used in scientific research due to its unique properties, which make it valuable for various applications, including drug development, organic synthesis, and biochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1-methyl-1H-pyrazol-3-amine hydrochloride typically involves the reaction of 5-fluoro-1-methylpyrazole with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1-methyl-1H-pyrazol-3-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the compound’s functional groups.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperature, pressure, and pH to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different fluorinated pyrazole derivatives, while substitution reactions can produce a wide range of substituted pyrazoles.

Scientific Research Applications

5-Fluoro-1-methyl-1H-pyrazol-3-amine hydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Employed in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 5-Fluoro-1-methyl-1H-pyrazol-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 5-Fluoro-1-methyl-1H-pyrazol-3-amine hydrochloride include:

  • 5-Fluoro-1H-pyrazol-3-amine
  • 5-Fluoro-1-methyl-1H-pyrazol-3-amine
  • 5-Fluoro-1-methylpyrazole

Uniqueness

What sets this compound apart from similar compounds is its specific chemical structure, which imparts unique properties and reactivity. This makes it particularly valuable in certain research and industrial applications where other compounds may not be as effective .

Properties

IUPAC Name

5-fluoro-1-methylpyrazol-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6FN3.ClH/c1-8-3(5)2-4(6)7-8;/h2H,1H3,(H2,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBIWEVNVHBOQOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)N)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClFN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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